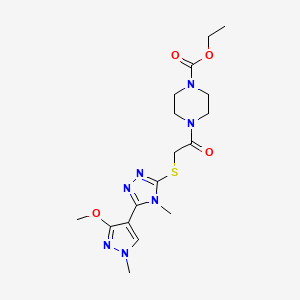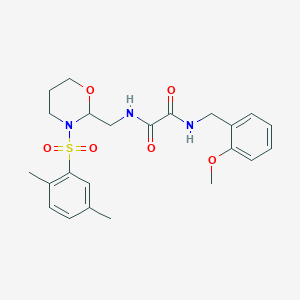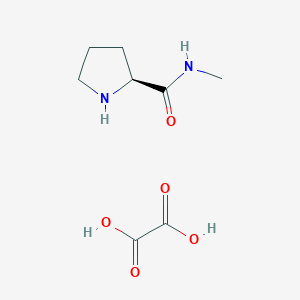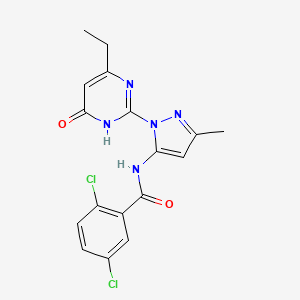![molecular formula C7H7ClN4 B2960331 7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 80812-36-8](/img/structure/B2960331.png)
7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” is a derivative of triazolopyrimidine . Triazolopyrimidines are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of functionalized triazolo[1,5-a]pyrimidines, including “7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine”, is related to the Biginelli-like reaction . This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of “7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” is complex. In some compounds where dmtp (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine) is present, crystal structure analyses reveal distorted tetrahedral geometries about the central atoms .Chemical Reactions Analysis
The formation of the heterocyclic system in “7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction generally proceeds under the conditions of acidic catalysis .Applications De Recherche Scientifique
Anticancer Research
This compound has been investigated for its potential as a CDK2 inhibitor in cancer treatment. CDK2 is a critical protein involved in cell cycle regulation, and its inhibition can prevent the proliferation of cancer cells. Studies have shown that derivatives of triazolopyrimidine, including 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine, exhibit cytotoxic activities against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range .
Antimalarial Activity
Compounds based on the triazolopyrimidine scaffold have been used as dihydroorotate dehydrogenase inhibitors with antimalarial activity. This enzyme is essential for the de novo synthesis of pyrimidines in malaria parasites, and its inhibition can lead to the death of the parasite .
Antiviral Applications
The triazolopyrimidine nucleus has been explored for its binding to HIV TAR RNA , which is crucial in the replication of HIV. By binding to this RNA, the compound could potentially inhibit the replication of the virus, providing a new avenue for antiviral therapy .
Antibacterial and Antifungal Properties
Triazolopyrimidines, including 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine, have shown promise in the development of new antibacterial and antifungal agents. Their ability to bind with various enzymes and receptors in biological systems makes them versatile candidates for treating infections .
Antiparasitic Effects
Complexes of triazolopyrimidines with metals such as Pt and Ru have demonstrated high activity against parasites. This suggests that 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine could be used in the synthesis of such complexes, potentially leading to new treatments for parasitic infections .
Neurological Disorders
Derivatives of triazolopyrimidine have been reported as potential treatments for neurological disorders such as Alzheimer’s disease and insomnia. The compound’s ability to modulate calcium channels and act as corticotropin-releasing factor 1 receptor antagonists underlines its potential in neuropharmacology .
Cardiovascular Applications
The triazolopyrimidine structure has been associated with cardiovascular vasodilators, which can help in the treatment of various heart conditions by relaxing blood vessels and improving blood flow .
Anti-inflammatory and Analgesic Uses
Due to its structural similarity to purines, 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine has been explored for its anti-inflammatory and analgesic properties. This makes it a candidate for the development of new pain relief medications .
Mécanisme D'action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is often targeted in cancer therapies .
Mode of Action
Similar compounds have been shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines, including mcf-7, hct-116, and hepg-2 . These compounds have also shown significant inhibitory activity against CDK2 .
Action Environment
Similar compounds have been shown to form self-organizing protective layers on metal surfaces in neutral and acidic chloride environments .
Propriétés
IUPAC Name |
7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-4-3-6(8)12-7(9-4)10-5(2)11-12/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKHXXSXNAXYNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
CAS RN |
80812-36-8 |
Source


|
| Record name | 7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methoxyphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2960249.png)
![N-benzyl-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2960250.png)

![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyano-3-methylbutyl)acetamide](/img/structure/B2960252.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2960253.png)

![3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-[3-(2-furyl)propyl]propanamide](/img/structure/B2960257.png)
![2-(4-chlorophenoxy)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2960258.png)

![N1-(4-carbamoylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2960262.png)
![1-methyl-8-(4-methylphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2960266.png)

![2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide](/img/structure/B2960270.png)
